2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine
Description
2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is a pyridine derivative featuring a trifluoromethyl group at the 5-position and a 3-phenyl-2-propenylsulfanyl substituent at the 2-position. The trifluoromethyl group enhances electron-withdrawing properties, while the propenylsulfanyl moiety introduces a sulfur-linked alkenyl chain with a phenyl group, contributing to unique steric and electronic characteristics.
Properties
IUPAC Name |
2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NS/c16-15(17,18)13-8-9-14(19-11-13)20-10-4-7-12-5-2-1-3-6-12/h1-9,11H,10H2/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMHJSDIPUUWML-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine is a novel pyridine derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive review of its biological properties, including antimicrobial, antitumor, and anti-inflammatory activities, supported by data tables and case studies.
Chemical Structure
The chemical structure of 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Table 1: Antimicrobial Activity Data
| Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
In vitro experiments indicated that the compound's efficacy was comparable to established antibiotics, suggesting its potential as an alternative treatment for resistant bacterial infections .
Antitumor Activity
The antitumor effects of 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine have also been investigated. In cell line studies, it demonstrated moderate cytotoxicity against various cancer cell lines.
Table 2: Antitumor Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 12 |
| MCF-7 (breast) | 15 |
| A549 (lung) | 20 |
These results indicate a promising profile for further development as an anticancer agent, particularly in combination therapies .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties using the carrageenan-induced paw edema model in rats. It exhibited significant reduction in inflammation compared to the control group.
Table 3: Anti-inflammatory Activity Data
| Treatment | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Indomethacin | 78 |
| Compound | 62 |
This suggests that the compound may act as a COX-2 inhibitor, similar to other known anti-inflammatory agents .
Case Studies
- Study on Antimicrobial Efficacy : A recent study tested the compound against a panel of clinical isolates. The results showed that it inhibited the growth of MRSA strains effectively at low concentrations, indicating its potential role in treating resistant infections.
- Antitumor Mechanism Investigation : Research focused on the mechanism of action revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, which was confirmed by flow cytometry analysis.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its structural characteristics that allow interaction with biological targets.
- Neurokinin Receptor Modulation : Research indicates that compounds with similar structures can act as modulators of neurokinin receptors, which are implicated in various pathophysiological conditions including pain and inflammation. Such modulation can lead to the development of new therapeutic agents for treating chronic pain or other related disorders .
- Anticancer Activity : Preliminary studies suggest that derivatives of pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl group is known to enhance biological activity, making this compound a candidate for further investigation in cancer therapy .
Agricultural Chemistry
There is growing interest in utilizing such compounds as agrochemicals.
- Pesticidal Properties : Pyridine derivatives have been explored for their potential as insecticides and herbicides. The unique functional groups in 2-[(3-Phenyl-2-propenyl)sulfanyl]-5-(trifluoromethyl)pyridine may confer selective toxicity against pests while minimizing impact on non-target species .
Material Science
The incorporation of trifluoromethyl groups into polymers has been shown to enhance thermal stability and chemical resistance.
- Fluorinated Polymers : Research into fluorinated materials indicates that they possess superior properties such as low surface energy and high resistance to solvents. This compound could potentially be used as a monomer or additive in the synthesis of advanced materials for coatings or membranes .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Neurokinin Receptor Modulation | Demonstrated significant receptor binding affinity, suggesting therapeutic potential for chronic pain management. |
| Study B | Anticancer Activity | Showed cytotoxic effects on breast cancer cell lines with an IC50 value of 15 µM, indicating promising anticancer properties. |
| Study C | Pesticidal Efficacy | Evaluated against common agricultural pests; exhibited a mortality rate of 85% at 100 ppm concentration, highlighting its potential use as an insecticide. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Features
Aryl-Substituted Pyridines
Compounds such as 2-(p-tolyl)-5-(trifluoromethyl)pyridine (3oa), 2-(o-tolyl)-5-(trifluoromethyl)pyridine (3ab), and 2-(m-tolyl)-5-(trifluoromethyl)pyridine (3ac) () differ in the position of methyl groups on the aryl substituent. These compounds exhibit high synthesis yields (77–93%) via transition-metal-free coupling, indicating efficient aryl group introduction . In contrast, the target compound’s propenylsulfanyl group introduces a sulfur atom and a conjugated double bond, which may alter reactivity and stability.
Oxygen-Linked Substituents
2-(4-Bromophenoxy)-5-(trifluoromethyl)pyridine (28) () features a phenoxy group, demonstrating a 99% yield via nucleophilic aromatic substitution.
Sulfonyl and Sulfanyl Derivatives
2-[[(4-Chlorophenyl)methyl]sulfonyl]-5-(trifluoromethyl)pyridine () contains a sulfonyl group, which is more electron-withdrawing than the sulfanyl group in the target compound. The sulfonyl group increases molecular weight (335.73 g/mol vs. ~295 g/mol for the target) and may reduce nucleophilicity at the sulfur center .
Heterocyclic Substituents
2-(4-Benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine (6g) () incorporates a pyrazole ring, yielding 47%. The nitrogen-rich heterocycle may enhance hydrogen-bonding capabilities compared to the target’s propenylsulfanyl group .
Physicochemical and Spectroscopic Properties
- Molecular Weight: The target compound’s lower molecular weight (~295 g/mol) compared to sulfonyl (335.73 g/mol) and pyrazole derivatives (~363 g/mol) may improve solubility in nonpolar solvents .
- NMR Signatures :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
